molecular formula C13H15NO3S B2429030 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide CAS No. 2097920-43-7

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide

Cat. No.: B2429030
CAS No.: 2097920-43-7
M. Wt: 265.33
InChI Key: VLJPVNCQHCEOHC-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and a carboxamide group

Preparation Methods

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Introduction of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling of the two rings: The furan and thiophene rings are then coupled through a series of reactions, including halogenation and nucleophilic substitution.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.

    Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, using reagents like bromine or chlorine to introduce halogen atoms.

    Amidation: The carboxamide group can undergo further amidation reactions with various amines to form secondary or tertiary amides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of organic semiconductors and other advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and are known for their electronic properties and biological activities.

    Furan derivatives: Compounds with a furan ring are studied for their potential as bioactive molecules and materials.

    Carboxamides: This class of compounds is widely studied for their therapeutic potential and diverse chemical reactivity.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-13(16,6-10-3-5-18-8-10)9-14-12(15)11-2-4-17-7-11/h2-5,7-8,16H,6,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJPVNCQHCEOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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